

An In-depth Technical Guide to Ethyl α -Bromodiethylacetate (CAS: 6937-28-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	ETHYL <i>alpha</i> -BROMODIETHYLACETATE
Cat. No.:	B129745

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl α -bromodiethylacetate, with the CAS number 6937-28-6, is a valuable α -bromo ester utilized as a key reagent in organic synthesis. Its structure, featuring a quaternary α -carbon with a bromine atom, makes it a sterically hindered electrophile and a precursor for the formation of corresponding organometallic reagents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its primary application in the Reformatsky reaction for the formation of β -hydroxy esters. Safety and handling information, along with spectroscopic data of analogous compounds, are also presented to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

Ethyl α -bromodiethylacetate is a colorless to pale yellow liquid. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	6937-28-6	General Knowledge
Molecular Formula	C ₈ H ₁₅ BrO ₂	General Knowledge
Molecular Weight	223.11 g/mol	General Knowledge
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	198.7 °C at 760 mmHg	[2]
Density	1.258 g/cm ³	[2]
Refractive Index	1.460	[2]
Flash Point	82.4 °C	[2]

Table 2: Spectroscopic Data (of Analogous Compounds)

Direct spectroscopic data for ethyl α -bromodiethylacetate is not readily available in the searched literature. However, data for structurally similar compounds like ethyl 2-bromobutyrate and ethyl 2-bromoisobutyrate can provide valuable reference points.

Spectroscopic Data (Ethyl 2-bromobutyrate)	
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 4.24 (q, J=7.1 Hz, 2H), 4.18 (t, J=7.5 Hz, 1H), 2.10-1.95 (m, 2H), 1.31 (t, J=7.1 Hz, 3H), 1.06 (t, J=7.4 Hz, 3H)[3]
¹³ C NMR (CDCl ₃)	δ (ppm): 170.1, 61.9, 47.9, 27.8, 13.9, 11.8[4]
IR (ATR-Neat)	ν (cm ⁻¹): 2979, 2939, 1735 (C=O), 1265, 1169, 1025[3]
Mass Spectrum (GC-MS)	m/z: 121, 123 ([M-C ₂ H ₅ O] ⁺), 167, 169 ([M-C ₂ H ₅] ⁺), 194, 196 ([M] ⁺)[3]

Synthesis of Ethyl α -Bromodiethylacetate

The most probable synthetic route to ethyl α -bromodiethylacetate is a two-step process involving the synthesis of the precursor 2-ethylbutanoic acid, followed by its α -bromination and esterification via the Hell-Volhard-Zelinsky reaction.

Synthesis of 2-Ethylbutanoic Acid

There are several established methods for the synthesis of 2-ethylbutanoic acid.^{[5][6]} One common laboratory-scale method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis of 2-Ethylbutanoic Acid

- Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere.
- Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
- First Alkylation: Add ethyl bromide or ethyl iodide (1.05 eq) dropwise to the stirred solution and reflux the mixture until the reaction is complete (monitored by TLC).
- Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl bromide or ethyl iodide. Reflux the mixture until the dialkylation is complete.
- Hydrolysis and Decarboxylation: After cooling, the reaction mixture is hydrolyzed by adding a solution of sodium hydroxide and heating. Subsequently, the solution is acidified with a strong acid (e.g., HCl) and heated to effect decarboxylation, yielding 2-ethylbutanoic acid.
- Purification: The product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and purified by distillation.

[Click to download full resolution via product page](#)

Caption: Malonic ester synthesis of 2-ethylbutanoic acid.

Hell-Volhard-Zelinsky Bromination and Esterification

The Hell-Volhard-Zelinsky reaction is a classic method for the α -bromination of carboxylic acids. The reaction proceeds via an acyl bromide intermediate, which can then be directly esterified by quenching with ethanol.^{[7][8][9]}

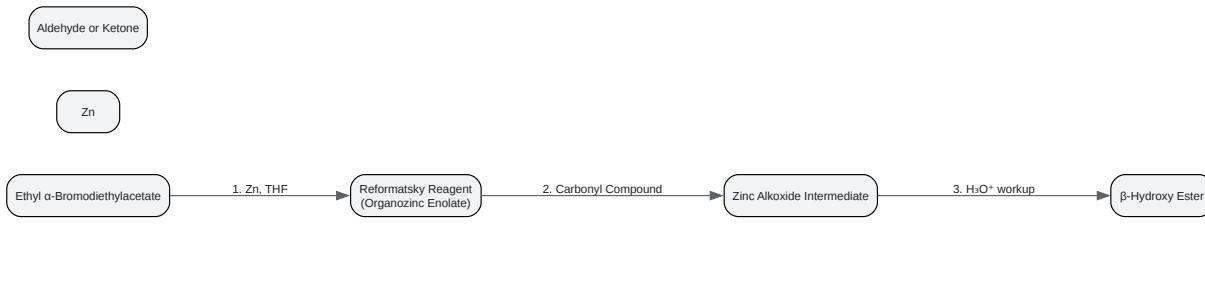
Experimental Protocol: Synthesis of Ethyl α -Bromodiethylacetate

- **Acyl Bromide Formation:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethylbutanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr_3).
- **Bromination:** Heat the mixture and add bromine (Br_2) (1.1 eq) dropwise. The reaction is typically exothermic. After the addition is complete, reflux the mixture until the evolution of HBr gas ceases.
- **Esterification:** Cool the reaction mixture in an ice bath and slowly add absolute ethanol (excess). This will react with the intermediate α -bromo acyl bromide to form the desired ethyl ester.
- **Work-up and Purification:** The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Hell-Volhard-Zelinsky synthesis of Ethyl α -Bromodiethylacetate.

Chemical Reactivity and Applications


The primary utility of ethyl α -bromodiethylacetate in organic synthesis is as a precursor in the Reformatsky reaction.[10][11][12]

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α -halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β -hydroxy ester. The sterically hindered nature of ethyl α -bromodiethylacetate makes it a suitable substrate for reactions with a variety of carbonyl compounds.

Experimental Protocol: Reformatsky Reaction

- Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust and a crystal of iodine. Gently heat the flask until the purple color of iodine disappears, indicating the activation of zinc.
- Formation of the Organozinc Reagent: Add a solution of ethyl α -bromodiethylacetate (1.0 eq) in a dry solvent (e.g., THF or toluene) to the activated zinc. The reaction is often initiated by gentle heating.
- Reaction with Carbonyl Compound: To the freshly prepared organozinc reagent, add a solution of the aldehyde or ketone (1.0 eq) in the same dry solvent, typically at room temperature or with gentle heating.
- Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- Purification: The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting β -hydroxy ester can be purified by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: The Reformatsky reaction workflow.

Safety and Handling

Ethyl α-Bromodiethylacetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

Hazard Statement	Precautionary Statement
Causes severe skin burns and eye damage.	Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.	Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Harmful if swallowed.	Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl α -bromodiethylacetate is a valuable synthetic intermediate, primarily utilized in the Reformatsky reaction for the construction of carbon-carbon bonds and the synthesis of β -hydroxy esters. While direct, detailed synthetic and spectroscopic data are not widely published, its preparation can be reliably achieved through the Hell-Volhard-Zelinsky reaction of 2-ethylbutanoic acid, and its properties can be inferred from closely related analogs. Proper safety precautions are essential when handling this corrosive and irritant compound. This guide provides the necessary information for its synthesis, characterization, and application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Reformatsky analogous reaction for the synthesis of novel β -thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 3. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-Ethyl 2-bromobutyrate(533-68-6) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethylbutyric acid synthesis - chemicalbook [chemicalbook.com]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Reformatsky Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl α -Bromodiethylacetate (CAS: 6937-28-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129745#ethyl-alpha-bromodiethylacetate-cas-number-6937-28-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com